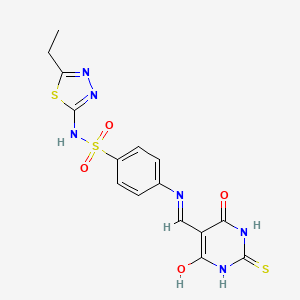
4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14N6O4S3 and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O5S
- Molecular Weight : 382.39 g/mol
- CAS Number : 5818-09-7
The compound features a sulfonamide group linked to a thiadiazole and a pyrimidine derivative, which are known to exhibit various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide moiety allows for inhibition of carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis. Studies have shown that thiadiazole derivatives can decrease the viability of cancer cells by targeting these enzymes .
- Anticancer Properties : Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : The 1,3,4-thiadiazole scaffold is associated with significant antimicrobial activity. Compounds containing this moiety have shown efficacy against a range of bacterial and fungal pathogens, potentially through interference with microbial metabolic pathways .
Case Studies
- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines (e.g., HL-60, U937) revealed that derivatives of thiadiazole sulfonamides exhibit low micromolar cytotoxicity comparable to established chemotherapeutic agents like staurosporine .
- Antimicrobial Testing : A series of experiments indicated that compounds similar to the target molecule possess broad-spectrum antimicrobial activity. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
- Synthesis and Characterization : The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O5S |
| Molecular Weight | 382.39 g/mol |
| CAS Number | 5818-09-7 |
| Anticancer Activity | IC50 < 10 µM (various cell lines) |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S3/c1-2-11-19-20-15(27-11)21-28(24,25)9-5-3-8(4-6-9)16-7-10-12(22)17-14(26)18-13(10)23/h3-7H,2H2,1H3,(H,20,21)(H3,17,18,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZYCWJJRVYZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














